
6-Bromo-2-chloro-3-methylbenzyl alcohol
説明
“6-Bromo-2-chloro-3-methylbenzyl alcohol” is a chemical compound with the CAS Number: 1428234-79-0 . It has a molecular weight of 235.51 . The IUPAC name for this compound is (6-bromo-2-chloro-3-methylphenyl)methanol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrClO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 235.51 . Alcohols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules .科学的研究の応用
1. Dehalogenation Studies
6-Bromo-2-chloro-3-methylbenzyl alcohol may be involved in dehalogenation processes. Omori and Alexander (1978) studied the bacterial and spontaneous dehalogenation of organic compounds, highlighting the role of certain organisms in dehalogenating compounds such as brominated and chlorinated ones. This research suggests a potential environmental application for this compound in bioremediation and understanding microbial interactions with halogenated compounds (Omori & Alexander, 1978).
2. Solid Solution Landscapes
Romasanta et al. (2017) explored binary and ternary solid solutions of compounds including p-methylbenzyl alcohol, a structurally related compound to this compound. Their research provides insights into the physical and chemical behaviors of such substances, which could be relevant for similar bromo-chloro-methylbenzyl alcohols in material science applications (Romasanta et al., 2017).
3. Pharmacological Derivatives
The synthesis and characterization of pharmacologically active benzo[b]thiophen derivatives, including 4- and 6-halogeno-derivatives of N-2-chloroethyl-N-ethyl-3-aminomethylbenzo[b]thiophen hydrochloride, as studied by Chapman, Clarke, and Sawhney (1968), indicate the chemical utility of halogenated benzyl alcohols in drug development. These findings could be relevant for this compound as a precursor or analog in similar pharmacological research (Chapman, Clarke, & Sawhney, 1968).
4. Algae-Derived Bromo-Compounds
Research on bromo-compounds from the red alga Lenormandia prolifera by Saenger, Pedersen, and Rowan (1976) and Xu et al. (2004) on dibenzyl bromophenols from brown alga provides an ecological perspective on halogenated compounds, including bromo-chloro variants. These studies could offer insights into the natural occurrence and ecological roles of compounds like this compound (Saenger, Pedersen, & Rowan, 1976), (Xu et al., 2004).
Safety and Hazards
特性
IUPAC Name |
(6-bromo-2-chloro-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIANKSUJNYEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-5-methoxypyrazolo[1,5-A]pyridine](/img/structure/B3240111.png)
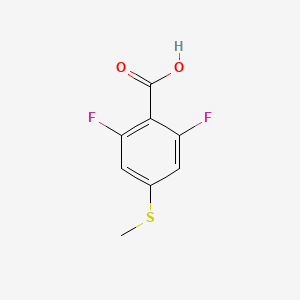

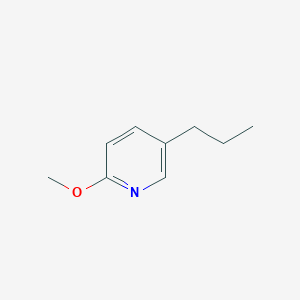
![4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine](/img/structure/B3240137.png)

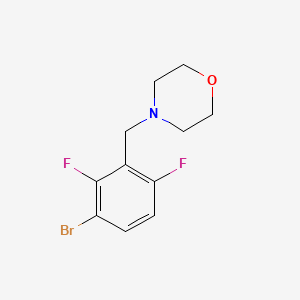

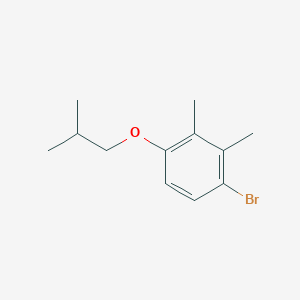


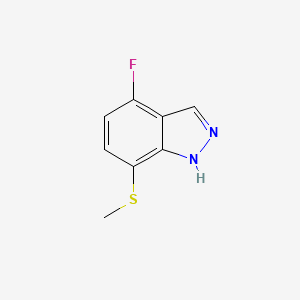

![2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B3240214.png)